molecular formula C16H12N4 B14256636 Quinoxaline, 2,3-di-1H-pyrrol-2-yl- CAS No. 247577-05-5

Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

Cat. No.: B14256636
CAS No.: 247577-05-5
M. Wt: 260.29 g/mol
InChI Key: OGUKTDIFFFAZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture. The structure of quinoxaline, 2,3-di-1H-pyrrol-2-yl- consists of a quinoxaline core with two pyrrole rings attached at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline, 2,3-di-1H-pyrrol-2-yl- can be achieved through various methods. One common approach involves the cyclization of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and can be carried out in various solvents such as ethanol or acetic acid. Another method involves the use of transition-metal-free catalysis, which has gained popularity due to its eco-friendly nature and cost-effectiveness .

Industrial Production Methods

In industrial settings, the production of quinoxaline, 2,3-di-1H-pyrrol-2-yl- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2,3-di-1H-pyrrol-2-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atoms in the quinoxaline and pyrrole rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds. These products often exhibit enhanced biological activities and can be used in various applications such as drug development and materials science .

Scientific Research Applications

Quinoxaline, 2,3-di-1H-pyrrol-2-yl- has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs with anticancer, antimicrobial, and antiviral activities. In materials science, it is used in the synthesis of organic semiconductors and light-emitting diodes. In agriculture, it is used as a component of insecticides and herbicides .

Mechanism of Action

The mechanism of action of quinoxaline, 2,3-di-1H-pyrrol-2-yl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes such as protein kinases and phosphodiesterases, leading to the modulation of cellular signaling pathways. It can also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .

Comparison with Similar Compounds

Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is unique compared to other similar compounds due to its specific structure and the presence of both quinoxaline and pyrrole rings. Similar compounds include quinoxaline, quinazoline, and cinnoline, which also contain nitrogen atoms in their heterocyclic structures. quinoxaline, 2,3-di-1H-pyrrol-2-yl- exhibits distinct biological activities and chemical reactivity due to the presence of the pyrrole rings .

Similar Compounds

Properties

CAS No.

247577-05-5

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

2,3-bis(1H-pyrrol-2-yl)quinoxaline

InChI

InChI=1S/C16H12N4/c1-2-6-12-11(5-1)19-15(13-7-3-9-17-13)16(20-12)14-8-4-10-18-14/h1-10,17-18H

InChI Key

OGUKTDIFFFAZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CN3)C4=CC=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.